The compound "3-Fluoro-4-(piperazin-1-yl)benzonitrile" is a fluorinated piperazine derivative that has garnered interest in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and the ability to modulate the bioactivity of pharmaceuticals. Piperazine, a heterocyclic amine, is a versatile building block in drug design, often incorporated to improve pharmacokinetic properties and enhance biological activity. The incorporation of both fluorine atoms and piperazine rings into benzonitrile frameworks has led to the synthesis of compounds with promising antibacterial and antidepressant activities1 2.
Research has shown that fluorinated piperazinyl benzonitrile derivatives possess significant antibacterial properties. A study on the synthesis of these compounds revealed that they were non-toxic to human cervical (HeLa) cells at their minimum inhibitory concentrations, indicating a potential for safe therapeutic use. The compounds were effective against a range of bacterial strains, including multidrug-resistant ones, suggesting their utility in combating antibiotic resistance1.
The search for new antidepressants has led to the exploration of fluorinated piperazinyl benzonitrile derivatives as potential candidates. These compounds have been synthesized and evaluated for their in vitro activity on 5-HT1A receptors and serotonin transporters. The dual action on these targets is indicative of a novel approach to antidepressant therapy, with some derivatives showing promising pharmacological profiles that could lead to potent antidepressant agents2.
Beyond their antibacterial properties, some derivatives of fluorinated piperazinyl benzonitrile have also been investigated for their antimicrobial potential. Phosphoramidate derivatives of related compounds have shown promising anti-bacterial and anti-fungal activities, with molecular docking studies supporting their significant binding modes and high dock scores against relevant proteins. These findings suggest that such derivatives could emerge as promising antimicrobial drug candidates3.
The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile typically involves nucleophilic substitution reactions. A common method includes:
This approach allows for the efficient synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile while maintaining high yields and purity.
The molecular formula of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is , with a molecular weight of 205.23 g/mol. Its structure features:
The compound exhibits a linear structure with a single rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor .
3-Fluoro-4-(piperazin-1-yl)benzonitrile can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a precursor in medicinal chemistry.
The mechanism of action for 3-Fluoro-4-(piperazin-1-yl)benzonitrile varies based on its application:
These mechanisms underline the compound's potential as a therapeutic agent in both infectious diseases and mood disorders.
3-Fluoro-4-(piperazin-1-yl)benzonitrile possesses several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its suitability as a drug candidate.
The applications of 3-Fluoro-4-(piperazin-1-yl)benzonitrile are diverse:
Research continues to explore these applications, particularly in addressing pressing health challenges such as antibiotic resistance and mental health disorders.
3-Fluoro-4-(piperazin-1-yl)benzonitrile (CAS 182181-38-0) is a heterocyclic aromatic compound characterized by three core structural elements: a fluorinated benzonitrile scaffold, a piperazine ring, and a carbonitrile group. The molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol [1] [2]. Its canonical SMILES representation (N#CC1=CC=C(N2CCNCC2)C(F)=C1
) highlights the connectivity: the piperazine moiety (N2CCNCC2) is linked at the para-position to both the fluorine atom and the benzonitrile group on the benzene ring [1] [2]. This architecture classifies it within the bridged piperazine-benzenenitrile hybrids, a subgroup known for enhanced conformational flexibility and target-binding capabilities.
Structurally analogous derivatives include:
Table 1: Structural Variations in Piperazine-Benzenenitrile Hybrids
Compound | Core Modification | Molecular Formula | Key Feature |
---|---|---|---|
3-Fluoro-4-(piperazin-1-yl)benzonitrile | Direct piperazine linkage | C₁₁H₁₂FN₃ | Minimal steric hindrance |
EVT-6570852 | Piperazine-methyl-thiadiazole | C₁₄H₁₄FN₅S | Methylene spacer, thiadiazole ring |
EVT-6606193 [6] | Piperidine-thiomorpholine carboxamide | C₁₈H₂₂FN₃OS | Amide linker, thiomorpholine moiety |
These modifications influence target selectivity and solubility. Direct linkage (as in 3-Fluoro-4-(piperazin-1-yl)benzonitrile) optimizes π-stacking and hydrogen-bonding potential, while spacer groups (e.g., methylene bridges) enhance steric accessibility for receptor binding [7].
Fluorinated aromatic nitriles emerged as critical pharmacophores due to fluorine’s electronegativity (-I effect) and the nitrile group’s hydrogen-bond acceptor capacity. The integration of piperazine—a privileged scaffold in neuropharmacology and antimicrobials—began in earnest in the 1990s with fluoroquinolone antibiotics (e.g., norfloxacin), where piperazine improved water solubility and bacterial DNA gyrase inhibition [7].
Key milestones include:
Table 2: Evolution of Key Fluorinated Aromatic Nitrile Scaffolds
Era | Therapeutic Focus | Design Strategy | Impact |
---|---|---|---|
1980s–1990s | Antibacterials | Piperazine added to quinolone cores | Improved oral bioavailability (e.g., norfloxacin) [7] |
2000s–2010s | Kinase inhibitors | Fluorine + nitrile paired with heterocycles | Enhanced target selectivity and metabolic stability [5] |
2020s–Present | CNS agents & antituberculars | N4-alkylated piperazine-fluorobenzonitriles | Optimized log P and BBB penetration [7] |
This compound exhibits distinct properties driven by its fluorine and piperazine groups:
Table 3: Comprehensive Physicochemical Profile
Property | Value | Method/Prediction Model | Significance |
---|---|---|---|
Molecular Weight | 205.23 g/mol | — | Ideal for CNS permeability (<450 Da) |
Topological PSA | 39.06 Ų | Ertl et al. 2000 | Supports BBB penetration |
Consensus Log P | 1.42 | Average of 5 computational models | Balanced lipophilicity for absorption |
Water Solubility | 1.61 mg/mL (ESOL) / 0.111 mg/mL (SILICOS-IT) | Delaney 2004 / SILICOS-IT | pH-dependent solubility |
H-Bond Acceptors | 3 | — | Facilitates target interactions |
Rotatable Bonds | 1 | — | Conformational flexibility |
GHS Hazard Statements | H302, H315, H319, H332, H335 | Experimental | Requires handling precautions [1] |
The molecule’s low rotatable bond count (1) and moderate TPSA contribute to its potential as a CNS-active scaffold. Additionally, computational profiling indicates no inhibition of major cytochrome P450 isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4), suggesting low metabolic interference [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7